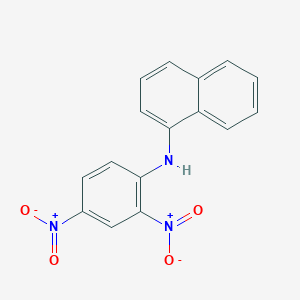

N-(2,4-dinitrophenyl)naphthalen-1-amine

説明

N-(2,4-Dinitrophenyl)naphthalen-1-amine is a naphthylamine derivative featuring a 2,4-dinitrophenyl substituent attached to the naphthalene ring. The 2,4-dinitrophenyl group is electron-withdrawing, which likely influences the compound’s reactivity, stability, and interactions in biological systems.

特性

IUPAC Name |

N-(2,4-dinitrophenyl)naphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4/c20-18(21)12-8-9-15(16(10-12)19(22)23)17-14-7-3-5-11-4-1-2-6-13(11)14/h1-10,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDMKBLVPCWKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284407 | |

| Record name | N-(2,4-Dinitrophenyl)-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6267-99-8 | |

| Record name | NSC37149 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dinitrophenyl)-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

N-(2,4-dinitrophenyl)naphthalen-1-amine can be synthesized through various methods. One common route involves the reaction of 1-aminonaphthalene with 2,4-dinitrofluorobenzene under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of N-(2,4-dinitrophenyl)naphthalen-1-amine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress .

化学反応の分析

Types of Reactions

N-(2,4-dinitrophenyl)naphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N-(2,4-diaminophenyl)naphthalen-1-amine .

科学的研究の応用

N-(2,4-dinitrophenyl)naphthalen-1-amine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It finds use in the manufacture of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of N-(2,4-dinitrophenyl)naphthalen-1-amine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can participate in various biochemical pathways, including oxidative phosphorylation and enzyme inhibition. The compound’s ability to uncouple oxidative phosphorylation makes it a valuable tool in metabolic studies .

類似化合物との比較

Structural and Functional Group Variations

The following compounds share structural similarities with N-(2,4-dinitrophenyl)naphthalen-1-amine, differing primarily in substituent groups:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups :

- The 2,4-dinitrophenyl group in the target compound reduces electron density on the aromatic ring, increasing acidity and stability but decreasing solubility in polar solvents.

- Methyl groups (e.g., in N-(2,4-dimethylphenyl)naphthalen-1-amine) enhance lipophilicity and steric bulk, favoring hydrophobic interactions in drug design .

- Nitro vs. Amide Substituents :

Spectral Characterization

While direct data on the target compound is lacking, related compounds are characterized using:

生物活性

N-(2,4-dinitrophenyl)naphthalen-1-amine, a compound belonging to the class of aryl amines, has garnered attention in various fields of biological research due to its potential cytotoxic and pharmacological properties. This article presents a detailed overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

N-(2,4-dinitrophenyl)naphthalen-1-amine is characterized by the following chemical structure:

- Molecular Formula: CHNO

- Molecular Weight: 233.18 g/mol

The presence of the dinitrophenyl group significantly influences its reactivity and biological interactions.

Cytotoxicity

Recent studies have indicated that N-(2,4-dinitrophenyl)naphthalen-1-amine exhibits notable cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction, as evidenced by morphological changes in treated cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxicity of N-(2,4-dinitrophenyl)naphthalen-1-amine on oral cancer cell lines (TSCCF). The results showed an IC value indicating significant cytotoxicity:

| Compound | Cell Line | IC (µg/mL) | Duration (h) |

|---|---|---|---|

| N-(2,4-dinitrophenyl)naphthalen-1-amine | TSCCF | 150.00 | 72 |

| Control (untreated) | TSCCF | - | - |

The treated cells displayed apoptotic nuclei and reduced cell proliferation, suggesting that the compound effectively induces programmed cell death in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, N-(2,4-dinitrophenyl)naphthalen-1-amine has shown antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy.

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

| Pseudomonas aeruginosa | 40 |

These findings highlight the compound's potential as a therapeutic agent against bacterial infections .

The biological activity of N-(2,4-dinitrophenyl)naphthalen-1-amine can be attributed to several mechanisms:

- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels lead to oxidative stress, contributing to cell death.

- DNA Interaction: The dinitrophenyl group may interact with DNA, leading to strand breaks and impaired replication.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dinitrophenyl)naphthalen-1-amine, and what key reaction conditions optimize yield?

- Methodology : The compound is synthesized via electrophilic aromatic substitution, where naphthalen-1-amine reacts with 1-chloro-2,4-dinitrobenzene under acidic conditions. Catalysts like palladium or copper (used in analogous reactions for dinitrophenyl derivatives) enhance regioselectivity .

- Optimization :

- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .

Q. Which spectroscopic techniques are critical for characterizing N-(2,4-dinitrophenyl)naphthalen-1-amine?

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.3 ppm) and nitro group effects on chemical shifts. The dinitrophenyl moiety causes deshielding of adjacent protons .

- IR Spectroscopy : Confirm nitro stretches (asymmetric: ~1520 cm⁻¹; symmetric: ~1340 cm⁻¹) and amine N–H bending (~1600 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 326.0642) .

Q. What are the primary applications of this compound in biological research?

- Protein Interaction Studies : The dinitrophenyl group acts as an electrophilic tag for nucleophilic residues (e.g., cysteine thiols), enabling covalent protein modification. Used in enzyme inhibition assays (e.g., trypsin-like proteases) .

- Anticancer Screening : Cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。